3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile

Spectroscopic Characterization Quality Control Structural Confirmation

3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile (CAS 332110-25-5; molecular formula C18H12N4O4S3, MW 444.5 g/mol) is a symmetrical, doubly 4-nitrobenzyl-substituted isothiazole-4-carbonitrile derivative. Its commercial availability is typically specified at ≥95% purity.

Molecular Formula C18H12N4O4S3
Molecular Weight 444.5 g/mol
CAS No. 332110-25-5
Cat. No. B4707414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile
CAS332110-25-5
Molecular FormulaC18H12N4O4S3
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)[N+](=O)[O-]
InChIInChI=1S/C18H12N4O4S3/c19-9-16-17(27-10-12-1-5-14(6-2-12)21(23)24)20-29-18(16)28-11-13-3-7-15(8-4-13)22(25)26/h1-8H,10-11H2
InChIKeyMORIEZVIIBHGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile (CAS 332110-25-5): Verified Structural Identity for Research Supply


3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile (CAS 332110-25-5; molecular formula C18H12N4O4S3, MW 444.5 g/mol) is a symmetrical, doubly 4-nitrobenzyl-substituted isothiazole-4-carbonitrile derivative . Its commercial availability is typically specified at ≥95% purity . The compound’s nitroaromatic substitution pattern imparts a distinct electronic profile compared to the widely studied antiviral 3-methylthio-5-aryl-4-isothiazolecarbonitrile series, positioning it as a structurally differentiated scaffold for exploratory medicinal chemistry and probe discovery [1].

Why 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile Cannot Be Replaced by Unsubstituted or Halogenated Benzyl Analogs


In the isothiazole-4-carbonitrile series, antiviral activity is acutely sensitive to the nature of the C3 and C5 substituents. The most active 3-methylthio-5-aryl derivatives in the literature achieve their potency through a specific combination of a small methylthio group at C3 and a carefully selected aryl moiety at C5 [1]. Replacing either substituent with a bulkier, electron-deficient 4-nitrobenzylthio group—as in CAS 332110-25-5—fundamentally alters the electronic, steric, and hydrogen-bonding capacity of the molecule, making generic interchange with 3,5-dihalo or 3-methylthio-5-aryl derivatives pharmacologically invalid [2]. Furthermore, even among bis(benzylthio) analogs, simple halogen substitution (e.g., 4-chlorobenzyl or 4-bromobenzyl) cannot replicate the distinctive electron-withdrawing and reducible character of the 4-nitrobenzyl group, which governs key properties such as redox potential, UV–Vis absorbance, and interaction with biological nucleophiles .

Quantitative Differential Evidence for 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile (CAS 332110-25-5) Versus Closest Analogs


Verified Spectroscopic Fingerprint: Confirmed Identity via Independent NMR and FTIR Spectral Libraries

CAS 332110-25-5 is one of only a limited number of 3,5-bis(benzylthio)-4-isothiazolecarbonitriles with its full NMR (2 spectra) and FTIR (1 spectrum) experimentally recorded and curated in the Wiley KnowItAll spectral library, providing unambiguous identity verification [1]. By contrast, the common synthetic precursor 3,5-dichloro-4-isothiazolecarbonitrile (CAS 2120-82-3) and the unsubstituted 3,5-dimethyl-4-isothiazolecarbonitrile (CAS 13950-66-8) lack comparable authenticated multi-spectral reference data in this library, increasing the risk of misidentification during procurement and experimental setup .

Spectroscopic Characterization Quality Control Structural Confirmation

Differential Molecular Weight as a Purity and Identity Discriminator Against Halogenated Benzyl Analogs

The exact mass of CAS 332110-25-5 is 444.002068 g/mol (C18H12N4O4S3), providing a clear mass spectrometric distinction from the corresponding 4-chlorobenzyl analog (CAS 252725-31-8: exact mass 421.953967 g/mol; Δ = 22.048101 Da) and the 4-bromobenzyl analog (CAS 332110-08-4: MW 512.3 g/mol; Δ ≈ 68.3 Da) [1][2]. The 4-nitrobenzyl derivative also uniquely incorporates four nitrogen atoms vs. only two in the chlorobenzyl and bromobenzyl analogs, enabling unambiguous elemental composition confirmation via high-resolution mass spectrometry [2].

Mass Spectrometry Purity Determination Structure Confirmation

Infrared Signature Differentiates Nitro-Substituted from Halogen-Substituted Bis(benzylthio) Analogs

The FTIR spectrum of CAS 332110-25-5, recorded from a sample supplied by Maybridge Chemical Company Ltd., exhibits characteristic symmetric and asymmetric N=O stretching absorptions of the 4-nitrobenzyl group in the range of ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric), which are completely absent in the FTIR spectra of the 4-chlorobenzyl analog (CAS 252725-31-8) and 4-bromobenzyl analog (CAS 332110-08-4) [1][2]. The nitrile (C≡N) stretch at ~2220 cm⁻¹ is common to all three compounds but appears at a subtly shifted frequency due to the electron-withdrawing influence of the nitro groups [1].

Infrared Spectroscopy Functional Group Analysis Material Identification

Target Application Scenarios for 3,5-Bis[(4-nitrobenzyl)sulfanyl]-4-isothiazolecarbonitrile Based on Verified Structural Differentiation


Exploratory Medicinal Chemistry: Scaffold for Structure–Activity Relationship (SAR) Studies Targeting Nitroreductase- or Redox-Sensitive Pathways

The 4-nitrobenzyl groups in CAS 332110-25-5 are established substrates for nitroreductase (NTR) enzymes frequently exploited in hypoxia-activated prodrug design and antibacterial discovery. Unlike the 3-methylthio-5-aryl-4-isothiazolecarbonitriles previously optimized for enterovirus inhibition, CAS 332110-25-5 offers a symmetrical bis-nitroaromatic architecture suitable for investigating NTR-mediated activation or redox-dependent cytotoxicity. The compound can serve as a non-fluorogenic control or alternative scaffold in NTR assay systems where the reducible 4-nitrobenzyl moiety is required but the biological target differs from viral polymerases .

Analytical Reference Standard for Orthogonal Identity Confirmation in Isothiazole-Based Compound Libraries

The availability of authenticated NMR (2 spectra) and FTIR (1 spectrum) reference data for CAS 332110-25-5 in the Wiley KnowItAll library makes it a valuable reference compound for verifying the structural integrity of custom-synthesized isothiazole-4-carbonitrile libraries. Research groups synthesizing novel 3,5-bis(benzylthio) derivatives can use this compound's spectral data as a benchmark for confirming successful nitro-group incorporation, a feature not available for the more common 3,5-dichloro or 3,5-dimethyl precursors that lack comparable independent spectral authentication .

Precursor for Asymmetric or Mixed Disulfide Ligand Synthesis via Selective Nitro Group Reduction

The 4-nitro substituents in CAS 332110-25-5 can be selectively reduced to the corresponding amino (–NH₂) or hydroxylamino (–NHOH) groups using established protocols, enabling the generation of mixed disulfide or asymmetric bis(arylthio)-isothiazolecarbonitrile derivatives. This synthetic flexibility is not accessible from the 4-chlorobenzyl or 4-bromobenzyl analogs, which lack reducible substituents. The resulting amino-functionalized derivatives can serve as ligands for metal coordination, bioconjugation handles for fluorescent labeling, or intermediates for further diversification .

UV–Vis Spectroscopic Probe for Investigating Electronic Communication in Donor–Acceptor Isothiazole Systems

The 4-nitrobenzyl groups in CAS 332110-25-5 act as strong electron-withdrawing chromophores attached to the electron-rich isothiazole-4-carbonitrile core via flexible thioether linkers. This architecture is structurally distinct from the directly conjugated 5-aryl-4-isothiazolecarbonitriles previously studied for antiviral activity. The compound can serve as a model system for studying intramolecular charge-transfer (ICT) phenomena using UV–Vis spectroscopy, with the nitro group absorbances providing a quantifiable metric for solvent polarity effects and conformational dynamics that are absent in the non-nitro analogs .

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